(R)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a methoxybenzyl group, and a carboxamide functional group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced using reagents such as 4-methoxybenzyl chloride or 4-methoxybenzyl bromide.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as cerium (IV) ammonium nitrate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted under specific conditions using reagents like trifluoromethanesulfonic acid.
Common Reagents and Conditions
Oxidation: Cerium (IV) ammonium nitrate in aqueous acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethanesulfonic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may play a role in modulating the compound’s biological activity by interacting with cellular receptors or enzymes. The tetrahydrofuran ring and carboxamide group may also contribute to the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-oxotetrahydrofuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.
N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is unique due to the presence of the methoxybenzyl group, which may enhance its biological activity and chemical reactivity compared to similar compounds. The combination of the tetrahydrofuran ring and carboxamide group also contributes to its distinct properties .
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2R)-N-[(4-methoxyphenyl)methyl]-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(15)18-11/h2-5,11H,6-8H2,1H3,(H,14,16)/t11-/m1/s1 |
InChI Key |
MVGGHUWSNJKACX-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)[C@H]2CCC(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.